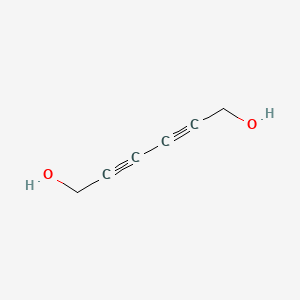

2,4-Hexadiyne-1,6-diol

Description

Properties

IUPAC Name |

hexa-2,4-diyne-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMQYKBAZRDVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CC#CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32760-02-4 | |

| Record name | 2,4-Hexadiyne-1,6-diol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32760-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50184400 | |

| Record name | Hexa-2,4-diyne-1,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3031-68-3 | |

| Record name | 2,4-Hexadiyne-1,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3031-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetylene glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexa-2,4-diyne-1,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-2,4-diyne-1,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37EGG3KXZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Hexadiyne-1,6-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 2,4-Hexadiyne-1,6-diol (CAS No. 3031-68-3), a key chemical intermediate. Its linear structure, featuring a conjugated diyne backbone and terminal hydroxyl groups, makes it a valuable building block in organic synthesis, polymer science, and materials chemistry.[1]

Core Chemical and Physical Properties

2,4-Hexadiyne-1,6-diol is a white to light yellow crystalline solid at room temperature.[1] It is characterized by its rigid, linear geometry conferred by the two triple bonds in conjugation.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₂ | [1][2][3] |

| Molecular Weight | 110.11 g/mol | [1][2][3] |

| CAS Number | 3031-68-3 | [1][3] |

| Appearance | White to light yellow crystalline powder/solid | [1] |

| Melting Point | 112-114 °C | [1][2] |

| Boiling Point | 292.1 ± 25.0 °C (Predicted) | [2] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [2] |

| InChI Key | JXMQYKBAZRDVTC-UHFFFAOYSA-N | [3] |

| SMILES String | OCC#CC#CCO | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Spectroscopic analysis confirms the unique structural features of 2,4-Hexadiyne-1,6-diol. The presence of hydroxyl groups, carbon-carbon triple bonds, and the conjugated system is evident in its various spectra.[1]

Table 2: Spectroscopic Properties

| Spectrum Type | Key Features and Observations | Source(s) |

| ¹H NMR | In DMSO-d₆: δ ~4.17 ppm (CH₂ protons), δ ~5.16 ppm (OH protons). | [1] |

| ¹³C NMR | In D₂O: δ ~49.83, ~68.74, ~77.33 ppm. | |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 110.[1] Significant fragmentation at m/z 81 and 27.[1] | [1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for -OH groups, C≡C triple bonds, and the conjugated system are present. | [1][3][4] |

Synthesis and Experimental Protocols

2,4-Hexadiyne-1,6-diol can be synthesized via several routes, most notably through the oxidative coupling of propargyl alcohol or the reaction of diacetylene with formaldehyde (B43269).

Synthesis via Oxidative Coupling of Propargyl Alcohol

This method is a common laboratory-scale synthesis involving the catalytic oxidative coupling of propargyl alcohol.

Experimental Protocol: A procedure based on the principles of oxidative coupling involves charging a reactor with an oxidative coupling catalyst (e.g., a copper salt), propargyl alcohol, a suitable solvent like a C₄ alcohol (butanol), and water.[5] The reaction mixture is then pressurized with oxygen (0.1 to 5 bar) and heated to a temperature between 5°C and 80°C with vigorous stirring to facilitate the reaction.[5] Another variation involves stirring propargyl alcohol with triethylamine (B128534) and a CuAl-LDH catalyst in toluene (B28343) at room temperature for 16 hours.[2]

Caption: Experimental workflow for the synthesis of 2,4-Hexadiyne-1,6-diol via oxidative coupling.

Synthesis via Diacetylene and Formaldehyde

This industrial process involves the reaction of the hazardous and explosive diacetylene with formaldehyde in the presence of a silver catalyst.[5][6] Due to the risks associated with diacetylene, it is typically used in high dilution.[5]

Experimental Protocol: Formaldehyde (often as an aqueous formalin solution) is placed in a reaction vessel with a polar organic solvent (such as lactams, lactones, or glycols) and a catalytic amount of a silver catalyst (0.001 to 5 wt%).[6] Gaseous diacetylene is then bubbled through the solution. The reaction is conducted at temperatures ranging from 0°C to 150°C (preferably 70°C to 110°C) and pressures from 0.01 to 10 bar (preferably atmospheric pressure).[6]

References

- 1. 2,4-Hexadiyne-1,6-diol | 3031-68-3 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 2,4-Hexadiyne-1,6-diol [webbook.nist.gov]

- 4. 2,4-HEXADIYNE-1,6-DIOL(3031-68-3) IR Spectrum [chemicalbook.com]

- 5. US4952292A - Process for manufacturing 2,4-hexadiyne-1,6-diol - Google Patents [patents.google.com]

- 6. US5420365A - Preparation of 2,4-hexadiyne-1,6-diol - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,4-Hexadiyne-1,6-diol (CAS: 3031-68-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Hexadiyne-1,6-diol, with the CAS number 3031-68-3, is a linear diol featuring a conjugated diyne backbone. This unique structural motif imparts a range of interesting chemical and physical properties, making it a valuable building block in organic synthesis and materials science. More significantly for the pharmaceutical and biomedical fields, this compound and its derivatives have demonstrated notable biological activities, including potential anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of 2,4-hexadiyne-1,6-diol, encompassing its chemical and physical characteristics, detailed synthesis protocols, and an in-depth exploration of its biological activities and potential mechanisms of action. The information is presented to support further research and development of this promising scaffold in medicinal chemistry and drug discovery.

Chemical and Physical Properties

2,4-Hexadiyne-1,6-diol is a white to light yellow crystalline solid at room temperature. Its conjugated system of two triple bonds and terminal hydroxyl groups dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of 2,4-Hexadiyne-1,6-diol

| Property | Value | Reference(s) |

| CAS Number | 3031-68-3 | |

| Molecular Formula | C₆H₆O₂ | |

| Molecular Weight | 110.11 g/mol | |

| Melting Point | 112-114 °C | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Soluble in methanol |

Table 2: Spectroscopic Data for 2,4-Hexadiyne-1,6-diol

| Spectroscopic Technique | Characteristic Peaks/Shifts | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 4.174 (CH₂), δ 5.16 (OH) | [1] |

| Mass Spectrometry (m/z) | 110 (M⁺), 81, 27 (fragmentation) | [1] |

| Infrared (IR) Spectroscopy | Characteristic bands for -OH, C≡C, and conjugated system | [1] |

Synthesis and Purification

The synthesis of 2,4-hexadiyne-1,6-diol can be achieved through several routes, with the most common being the oxidative coupling of propargyl alcohol and the reaction of diacetylene with formaldehyde (B43269).

Experimental Protocol: Oxidative Coupling of Propargyl Alcohol

This method, a variation of the Glaser-Hay coupling, is a widely used laboratory-scale synthesis.

Materials:

-

Propargyl alcohol

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Oxygen (gas)

-

Methanol

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Sodium carbonate solution (10 wt%)

-

Anhydrous sodium sulfate

-

Benzene (for recrystallization)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a condenser and a magnetic stirrer, add propargyl alcohol (20 g, 0.357 mol), pyridine (B92270) (7.2 mL, 0.089 mol), copper(I) chloride (0.424 g, 4.28 mmol), and 200 mL of methanol.

-

Heat the mixture to 35 °C.

-

Bubble oxygen gas through the reaction mixture for 4 hours.

-

After the reaction is complete, pour the mixture into a saturated aqueous ammonium chloride solution.

-

Extract the aqueous phase with several portions of diethyl ether.

-

Combine the organic extracts and wash with a 10 wt% sodium carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the diethyl ether to obtain the crude product.

-

Recrystallize the crude product from benzene.

-

For further purification, perform silica gel column chromatography using diethyl ether as the eluent. The yield of this synthesis is approximately 27%.

Diagram 1: Synthesis of 2,4-Hexadiyne-1,6-diol via Oxidative Coupling

Caption: Oxidative coupling of propargyl alcohol to yield 2,4-hexadiyne-1,6-diol.

Synthesis from Diacetylene and Formaldehyde

An alternative industrial-scale synthesis involves the reaction of diacetylene with formaldehyde in the presence of a silver catalyst.

Materials:

-

Diacetylene

-

Formaldehyde (formalin solution)

-

Silver catalyst (e.g., silver oxide on an inert support)

-

Polar organic solvent (e.g., N-methylpyrrolidone)

-

Water

Procedure:

-

In a suitable reactor, charge the formaldehyde solution, polar organic solvent, and the silver catalyst.

-

Bubble diacetylene gas through the mixture at a controlled temperature (typically between 70-110°C) and pressure (often at or near atmospheric pressure).[2]

-

The reaction is typically run continuously over the supported catalyst.

-

The product, 2,4-hexadiyne-1,6-diol, is then isolated from the reaction mixture.

Diagram 2: Synthesis from Diacetylene and Formaldehyde

Caption: Reaction of diacetylene and formaldehyde to produce 2,4-hexadiyne-1,6-diol.

Biological Activity and Potential Applications in Drug Development

2,4-Hexadiyne-1,6-diol and its derivatives have emerged as compounds of interest in drug development due to their demonstrated cytotoxic and antimicrobial activities.

Anticancer Potential

Studies have shown that propargylic diols, including 2,4-hexadiyne-1,6-diol, exhibit significant cytotoxicity against various cancer cell lines.

Table 3: In Vitro Cytotoxicity of 2,4-Hexadiyne-1,6-diol

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| MCF-7 | Breast Cancer | 15.5 | [1] |

| HeLa | Cervical Cancer | 12.3 | [1] |

| A549 | Lung Cancer | 18.7 | [1] |

The cytotoxic effects of 2,4-hexadiyne-1,6-diol are believed to stem from the high reactivity of its conjugated diyne system. This system can potentially interact with cellular macromolecules such as DNA and proteins, leading to cell cycle arrest and apoptosis. However, the precise signaling pathways involved are still under investigation.

Diagram 3: Proposed General Mechanism of Anticancer Activity

Caption: Postulated mechanism of 2,4-hexadiyne-1,6-diol induced cytotoxicity.

Antimicrobial Activity

2,4-Hexadiyne-1,6-diol serves as a key precursor in the synthesis of thiarubrine A, a naturally occurring antibiotic with known efficacy against various bacterial strains.[1] This suggests that derivatives of 2,4-hexadiyne-1,6-diol could be a promising avenue for the development of new antimicrobial agents. The mechanism of action is thought to involve the disruption of cellular membranes and interaction with essential enzymes.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2,4-Hexadiyne-1,6-diol (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 2,4-hexadiyne-1,6-diol in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.

Diagram 4: MTT Assay Workflow

Caption: Workflow for determining cytotoxicity using the MTT assay.

Safety and Handling

2,4-Hexadiyne-1,6-diol is a flammable solid and should be handled with appropriate safety precautions.[3] It is sensitive to heat and light and should be stored in a cool, dark place. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

Future Perspectives

2,4-Hexadiyne-1,6-diol represents a versatile chemical scaffold with significant potential in drug development. Future research should focus on:

-

Elucidating Detailed Mechanisms of Action: Investigating the specific signaling pathways and molecular targets involved in its anticancer and antimicrobial activities. This could involve techniques such as transcriptomics, proteomics, and molecular docking studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity and to reduce potential toxicity.

-

In Vivo Efficacy and Toxicology: Conducting preclinical studies in animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of promising lead compounds derived from this scaffold.

-

Formulation and Drug Delivery: Developing suitable formulations to enhance the bioavailability and targeted delivery of 2,4-hexadiyne-1,6-diol-based therapeutics.

Conclusion

2,4-Hexadiyne-1,6-diol is a compound with a rich chemistry and promising biological activities. Its straightforward synthesis and reactive diyne core make it an attractive starting point for the development of novel therapeutic agents. The in vitro cytotoxicity data against various cancer cell lines warrants further investigation into its potential as an anticancer drug. Similarly, its role as a precursor to a known antibiotic highlights its potential in the fight against infectious diseases. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing molecule.

References

- 1. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 2. US5420365A - Preparation of 2,4-hexadiyne-1,6-diol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Hexadiyne-1,6-diol: Molecular Structure and Weight

This guide provides a detailed overview of the molecular structure and weight of 2,4-Hexadiyne-1,6-diol, a significant compound in various research and development applications. The information is tailored for researchers, scientists, and professionals in drug development.

Quantitative Molecular Data

The fundamental quantitative data for 2,4-Hexadiyne-1,6-diol is summarized in the table below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₆H₆O₂[1][2][3][4][5] |

| Molecular Weight | 110.11 g/mol [1][2][4][6][7] |

| Linear Formula | HOCH₂C≡CC≡CCH₂OH[7][8] |

| SMILES String | OCC#CC#CCO[7][8] |

| CAS Number | 3031-68-3[1][2][3][4][6] |

Molecular Structure Visualization

The molecular structure of 2,4-Hexadiyne-1,6-diol is characterized by a linear six-carbon chain containing two triple bonds (a diyne) at the second and fourth positions. A hydroxyl group is attached to each of the terminal carbons (positions 1 and 6). This structure is depicted in the following diagram generated using the Graphviz DOT language.

References

- 1. 2,4-Hexadiyne-1,6-diol | 3031-68-3 | Benchchem [benchchem.com]

- 2. 2,4-Hexadiyne-1,6-diol [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 2,4-Hexadiyne-1,6-diol [webbook.nist.gov]

- 6. 2,4-HEXADIYNE-1,6-DIOL | 3031-68-3 [chemicalbook.com]

- 7. 2,4-己二炔-1,6-二醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,4-ヘキサジイン-1,6-ジオール ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2,4-Hexadiyne-1,6-diol from Propargyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-hexadiyne-1,6-diol from propargyl alcohol, a critical process for obtaining a versatile building block in medicinal chemistry and materials science. The primary synthetic route involves the oxidative coupling of propargyl alcohol, for which several key methodologies have been developed. This document details the most prominent methods—the Glaser, Hay, and Eglinton couplings—providing comparative data, detailed experimental protocols, and mechanistic insights.

Overview of Oxidative Coupling Reactions

The synthesis of 2,4-hexadiyne-1,6-diol from propargyl alcohol is achieved through a C-C bond-forming reaction known as oxidative coupling. This class of reactions facilitates the dimerization of terminal alkynes. The core principle involves the use of a metal catalyst, typically a copper salt, to facilitate the coupling in the presence of an oxidant. The choice of catalyst, base, solvent, and oxidant significantly influences the reaction's efficiency, yield, and applicability.

The three main variations of this coupling reaction are:

-

Glaser Coupling: The pioneering method, which traditionally uses a copper(I) salt (e.g., CuCl) and an oxidant, such as air or oxygen, in the presence of a base like ammonia.

-

Hay Coupling: A modification of the Glaser coupling that employs a soluble copper(I)-amine complex, most commonly with N,N,N',N'-tetramethylethylenediamine (TMEDA), which generally leads to faster reaction rates and milder conditions.[1][2][3]

-

Eglinton Coupling: This variation utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine. A key distinction is that an external oxidant like air is not required, as the Cu(II) salt itself acts as the oxidant.[1][4][5]

Comparative Analysis of Synthetic Methodologies

The selection of a specific coupling method depends on factors such as desired reaction scale, available reagents, and sensitivity of the substrate to reaction conditions. The following tables provide a summary of quantitative data for the synthesis of 2,4-hexadiyne-1,6-diol from propargyl alcohol using different oxidative coupling methods.

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,4-Hexadiyne-1,6-diol

| Parameter | Glaser Coupling | Hay Coupling | Eglinton Coupling (Generalized) |

| Catalyst | Copper(I) Chloride (CuCl) | Copper(I) Chloride (CuCl) | Copper(II) Acetate (Cu(OAc)₂) |

| Ligand/Base | Pyridine / Ammonia | N,N,N',N'-tetramethylethylenediamine (TMEDA) | Pyridine |

| Oxidant | Oxygen (O₂) / Air | Oxygen (O₂) / Air | None (Cu(II) is the oxidant) |

| Solvent | Methanol, Butanol, Water | Acetone, Acetonitrile | Pyridine, Methanol |

| Temperature | 30-35 °C | Room Temperature | Typically elevated temperatures |

| Reaction Time | ~1.5 - 4 hours | 3 - 6 hours | Varies |

Table 2: Reported Yields and Specific Conditions

| Method | Catalyst System | Solvent | Temperature | Time | Yield | Reference |

| Glaser | CuCl, Pyridine | Methanol | 35 °C | 4 h | Not explicitly stated for isolated product | [MDPI] |

| Glaser-type | CuCl, NH₄Cl | Butanol/Water | 30 °C | 100 min | Nearly quantitative conversion | [US4952292A] |

| Hay | CuCl, TMEDA | Acetonitrile | Room Temp. | - | Product formation confirmed | [Copper-Mediated Homocoupling of N-propargylcytisine] |

| Eglinton | Cu(OAc)₂ | Pyridine | - | - | General method for terminal alkynes | [Alfa Chemistry] |

Reaction Mechanisms and Pathways

The underlying mechanism for these copper-mediated oxidative couplings involves three key steps: formation of a copper(I) acetylide, oxidative coupling of two acetylide units, and regeneration of the active catalyst.

General Reaction Scheme

Caption: General scheme for the oxidative coupling of propargyl alcohol.

Glaser and Hay Coupling Catalytic Cycle

The Glaser and Hay couplings follow a similar catalytic cycle, with the primary difference being the nature of the copper-ligand complex in the Hay modification.

Caption: Catalytic cycle for Glaser and Hay couplings.

Eglinton Coupling Mechanism

In the Eglinton reaction, Cu(II) acts as both the catalyst and the oxidant. The reaction proceeds through the formation of a copper(I) acetylide, which is then oxidized by another equivalent of Cu(II) to generate the diyne product and Cu(I).

References

The Synthesis of 2,4-Hexadiyne-1,6-diol: A Technical Guide on the Silver-Catalyzed Reaction of Diacetylene and Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of 2,4-hexadiyne-1,6-diol from the reaction of diacetylene and formaldehyde (B43269). This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of diacetylenic compounds. While the core of this document focuses on the chemical synthesis, it also touches upon the biological significance of diacetylenic compounds, providing a relevant context for the drug development field.

Introduction

2,4-Hexadiyne-1,6-diol is a symmetrical diol characterized by a conjugated diacetylene backbone. This unique structural feature imparts interesting chemical and physical properties, making it a valuable building block in various fields. In material science, it serves as a precursor for conjugated polymers with applications in organic electronics.[1] For drug development professionals, diacetylenic scaffolds are of interest due to the discovery of naturally occurring polyacetylenes with significant biological activities, including antimicrobial and cytotoxic effects.[1][2] The synthesis of 2,4-hexadiyne-1,6-diol, therefore, represents a key step towards accessing a wider range of novel diacetylenic compounds for further investigation.

The most direct synthesis of 2,4-hexadiyne-1,6-diol involves the reaction of diacetylene with formaldehyde.[3][4] This reaction is typically catalyzed by a silver catalyst in the presence of a polar organic solvent.[3] Understanding the intricacies of this synthesis is crucial for the efficient and safe production of this versatile molecule.

Reaction Mechanism and Signaling Pathways

Currently, there is no established biological signaling pathway directly involving the synthesis of 2,4-hexadiyne-1,6-diol from diacetylene and formaldehyde. The relevance to drug development is more indirect, stemming from the biological activities of various diacetylenic compounds. For instance, the naturally occurring diacetylene falcarindiol (B120969) has been shown to induce phase 2 drug-metabolizing enzymes and exhibit protective effects against hepatotoxicity by suppressing lipid peroxidation.

The chemical reaction mechanism for the silver-catalyzed synthesis of 2,4-hexadiyne-1,6-diol is believed to proceed through the formation of a silver acetylide intermediate. The superior π-Lewis acidity and carbophilic nature of silver(I) allow it to selectively activate the terminal carbon-carbon triple bonds of diacetylene.[5]

A proposed mechanistic pathway involves the following key steps:

-

Formation of Silver Acetylide: The silver catalyst reacts with diacetylene to form a silver diacetylide species. This step increases the nucleophilicity of the acetylenic carbons.

-

Nucleophilic Attack: The silver acetylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

-

Protonation: Subsequent protonation of the resulting alkoxide yields the hydroxymethyl group.

-

Second Addition: The process is repeated on the other terminal alkyne of the diacetylene molecule to yield the final product, 2,4-hexadiyne-1,6-diol.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from a key patent describing the synthesis of 2,4-hexadiyne-1,6-diol.[3]

| Parameter | Value | Conditions |

| Reaction Temperature | 0°C to 150°C | General Process |

| Reaction Pressure | 0.01 to 10 bar | General Process |

| Catalyst | Silver (e.g., elementary Ag on α-Al₂O₃) | General Process |

| Solvent | Polar organic solvent (e.g., N-methylpyrrolidone) | General Process |

| Water to Solvent Ratio | 1:1 to 1:3 by volume | Improved Process |

| Reactant Feed Rate | 20 L/h of higher acetylenes (HA) gas | Example 1 |

| Formalin Concentration | 36% | Example 1 |

| Product Concentration | 9.3 vol % | After 10 hours in Example 1 |

| Space-Time Yield | Approx. 15 g of product per kg of catalyst per hour | Example 1 |

| Diacetylene Depletion (Avg.) | Approx. 10% | During the first 30 hours of Example 1 |

| Product Concentration (w/o organic solvent) | 1.3 vol % | After 30 hours in Comparative Example |

| Space-Time Yield (w/o organic solvent) | 0.45 g per kg of catalyst per hour | Comparative Example |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2,4-hexadiyne-1,6-diol, based on the process described in US Patent 5,420,365A.[3]

Materials and Equipment

-

Reactants:

-

Diacetylene (as a component of a higher acetylenes gas stream)

-

Formalin (36% aqueous solution of formaldehyde)

-

-

Catalyst:

-

Elementary silver on α-Al₂O₃ rings (e.g., 13.7% Ag)

-

-

Solvent:

-

N-methylpyrrolidone (NMP)

-

-

Equipment:

-

Bubble-cap column (e.g., 25 mm diameter, 1000 mm height) with a gas distribution frit

-

Gas flow meter

-

Condenser for exhaust gas

-

Heating and temperature control system

-

Gas chromatography (GC) system for analysis of gas and liquid phases

-

Procedure

-

Catalyst and Solvent Loading:

-

The bubble-cap column is filled with 150 g of the silver catalyst rings.

-

A mixture of 100 g of 36% formalin and 100 g of N-methylpyrrolidone (NMP) is added to the column.

-

-

Reaction Initiation:

-

The reaction mixture is heated to and maintained at 95°C.

-

A gas stream containing higher acetylenes (including diacetylene) is passed through the solution at a rate of 20 L/h. The gas is introduced at the bottom of the column through the gas frit to ensure good distribution.

-

-

Reaction Monitoring and Control:

-

Liquid components entrained in the exhaust gas are condensed and recycled back to the reactor.

-

The concentration of diacetylene in the inlet and outlet gas streams is monitored by gas chromatography to determine depletion.

-

The concentration of 2,4-hexadiyne-1,6-diol in the liquid phase is monitored over time by gas chromatography.

-

-

Reaction Termination and Product Isolation:

-

The reaction is continued until the desired concentration of the product is achieved or the reaction rate diminishes due to the consumption of formaldehyde.

-

Upon completion, the gas flow is stopped, and the reaction mixture is cooled.

-

The product, 2,4-hexadiyne-1,6-diol, can be isolated from the reaction mixture through standard purification techniques such as distillation or crystallization.

-

Conclusion

The silver-catalyzed reaction of diacetylene and formaldehyde provides an effective route for the synthesis of 2,4-hexadiyne-1,6-diol. The use of a polar organic solvent significantly enhances the space-time yield of the reaction. This technical guide has provided a comprehensive overview of the synthesis, including a plausible reaction mechanism, quantitative data, and a detailed experimental protocol. For researchers in drug development, while this specific reaction is a synthetic procedure, the resulting diacetylenic diol is a valuable precursor for the synthesis of more complex molecules with potential biological activities, warranting further investigation into its applications in medicinal chemistry. The hazardous nature of diacetylene necessitates careful handling and adherence to safety protocols during this synthesis.

References

- 1. Silver-catalysed reactions of alkynes: recent advances - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Silver-Catalyzed Activation of Terminal Alkynes for Synthesizing Nitrogen-Containing Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic Behavior of NHC–Silver Complexes in the Carboxylation of Terminal Alkynes with CO2 [mdpi.com]

Spectroscopic and Structural Elucidation of 2,4-Hexadiyne-1,6-diol: A Technical Guide

Introduction

2,4-Hexadiyne-1,6-diol, a linear molecule with the chemical formula C₆H₆O₂, is a versatile bifunctional building block in organic synthesis and materials science. Its rigid diyne core and terminal hydroxyl groups make it a valuable precursor for the synthesis of polymers, conjugated systems, and various other functionalized molecules. This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Hexadiyne-1,6-diol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers and scientists in its characterization.

Molecular Structure and Properties

-

IUPAC Name: 2,4-Hexadiyne-1,6-diol

-

CAS Number: 3031-68-3[1]

-

Molecular Formula: C₆H₆O₂[1]

-

Molecular Weight: 110.11 g/mol [1]

-

Appearance: White to light yellow crystalline solid[1]

-

Melting Point: 112-114 °C[1]

Spectroscopic Data

The structural characterization of 2,4-Hexadiyne-1,6-diol is robustly supported by a combination of spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2,4-Hexadiyne-1,6-diol is relatively simple, reflecting the molecule's symmetry. The key resonances are attributed to the methylene (B1212753) protons adjacent to the hydroxyl groups and the hydroxyl protons themselves.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 4.174 | s (singlet) | 4H | -CH₂- | DMSO-d₆ |

| 5.16 | t (triplet) | 2H | -OH | DMSO-d₆ |

| 4.28 | s (singlet) | 4H | -CH₂- | D₂O |

Table 1: ¹H NMR Spectroscopic Data for 2,4-Hexadiyne-1,6-diol.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the different carbon environments within the molecule. Due to symmetry, only three distinct carbon signals are expected and observed.

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 49.83 | C1, C6 (-CH₂OH) | D₂O |

| 68.74 | C3, C4 (-C≡C-) | D₂O |

| 77.33 | C2, C5 (-C≡C-) | D₂O |

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Hexadiyne-1,6-diol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2,4-Hexadiyne-1,6-diol shows characteristic absorption bands for the hydroxyl and alkyne groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~2150 | Weak | C≡C stretch (alkyne) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Table 3: Key IR Absorption Bands for 2,4-Hexadiyne-1,6-diol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method used for this compound.

| m/z Ratio | Relative Intensity | Assignment |

| 110 | Moderate | [M]⁺ (Molecular Ion) |

| 81 | High | [M - CH₂OH]⁺ |

| 53 | Moderate | |

| 39 | High | |

| 28 | High |

Table 4: Mass Spectrometry Data (Electron Ionization) for 2,4-Hexadiyne-1,6-diol.[1]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are representative methodologies for the spectroscopic analysis of 2,4-Hexadiyne-1,6-diol.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of 2,4-Hexadiyne-1,6-diol is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

-

¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-10 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of 2,4-Hexadiyne-1,6-diol is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The resulting fine powder is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹. Data is usually presented in terms of transmittance.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if volatile enough, through a gas chromatograph (GC-MS).

-

Ionization Method (Electron Ionization - EI):

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a chemical compound like 2,4-Hexadiyne-1,6-diol can be visualized as a structured workflow.

Caption: Workflow for the spectroscopic analysis of 2,4-Hexadiyne-1,6-diol.

References

An In-depth Technical Guide to 2,4-Hexadiyne-1,6-diol: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Hexadiyne-1,6-diol, a versatile diacetylene compound. It covers the historical context of its discovery, detailed modern synthetic protocols, and a thorough characterization of its physicochemical and spectroscopic properties. The document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development, offering detailed experimental procedures and a summary of key quantitative data. Furthermore, this guide explores the compound's role as a precursor to bioactive molecules and its potential applications.

Introduction and Historical Context

The study of diacetylene compounds, including 2,4-Hexadiyne-1,6-diol, gained significant momentum in the mid-20th century with the pioneering work in diacetylene chemistry. The structural elucidation of 2,4-Hexadiyne-1,6-diol, bearing the molecular formula C₆H₆O₂ and a molecular weight of 110.11 g/mol , was a result of these systematic investigations.[1] Its formal identification in the scientific literature is marked by the assignment of the CAS Registry Number 3031-68-3.[1] A pivotal moment in the history of diacetylene chemistry was the discovery of the topochemical polymerization of diacetylene monomers. In 1969, Gerhard Wegner demonstrated that crystals of 1,6-bishydroxy hexa-2,4-diyne could be polymerized to poly(1,6-bishydroxy hexa-2,4-diacetylene) upon exposure to ultraviolet light, a discovery that laid the groundwork for the field of polydiacetylene research.[1]

Physicochemical and Spectroscopic Properties

2,4-Hexadiyne-1,6-diol is a white to light yellow crystalline solid at room temperature.[1] Its linear structure is characterized by a conjugated diyne backbone with terminal hydroxyl groups.[1]

Summary of Quantitative Data

The following tables summarize the key physical and spectroscopic data for 2,4-Hexadiyne-1,6-diol.

Table 1: Physical Properties of 2,4-Hexadiyne-1,6-diol

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₂ | [1][2][3][4] |

| Molecular Weight | 110.11 g/mol | [1] |

| Melting Point | 112-114 °C | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| CAS Registry Number | 3031-68-3 | [1][2][3][4] |

Table 2: Spectroscopic Data for 2,4-Hexadiyne-1,6-diol

| Spectroscopic Technique | Solvent/Method | Key Peaks/Shifts | Reference |

| ¹H NMR | DMSO-d₆ | 4.174 ppm (-CH₂-), 5.16 ppm (-OH) | [1] |

| ¹³C NMR | D₂O | 49.83, 68.74, 77.33 ppm | [5] |

| Mass Spectrometry | Electron Ionization | Molecular Ion (m/z): 110; Major Fragments: 81, 27 | [1] |

| Infrared (IR) Spectroscopy | KBr disc/Nujol mull | Characteristic bands for -OH groups and C≡C triple bonds | [1] |

Synthesis of 2,4-Hexadiyne-1,6-diol

Two primary synthetic routes to 2,4-Hexadiyne-1,6-diol are well-established: the oxidative coupling of propargyl alcohol and the reaction of diacetylene with formaldehyde (B43269).

Oxidative Coupling of Propargyl Alcohol (Glaser-Hay Coupling)

The oxidative homocoupling of terminal alkynes, first reported by Carl Glaser in 1869, is a foundational method for the synthesis of symmetric 1,3-diynes.[6][7] A common modification, known as the Hay coupling, utilizes a TMEDA complex of copper(I) chloride, which offers improved solubility in various solvents.[4][6][7]

This protocol is adapted from a patented industrial process and a literature method for the Glaser cross-coupling.[5][8]

Materials:

-

Propargyl alcohol

-

Cuprous chloride (CuCl)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Butanol

-

Water

-

Oxygen or air

Procedure:

-

A solution of 92.5 g of cuprous chloride and 300 g of ammonium chloride in 1000 g of water is introduced into a 2-liter autoclave.[8]

-

A solution of 140.3 g of propargyl alcohol in 500 g of butanol is added to the catalyst mixture.[8]

-

The reaction mixture is heated to 30°C with vigorous stirring (700 rpm).[8]

-

The reactor is purged of nitrogen by passing oxygen through it, and then a reaction pressure of 0.5 bar gauge is established with oxygen.[8]

-

The reaction is exothermic, and the heat of reaction is removed by water cooling.

-

The reaction is monitored until the propargyl alcohol content is less than 0.1%. The reaction is typically complete within 100 minutes.[8]

-

Upon completion, the stirrer is turned off, and the butanol phase, containing the dissolved 2,4-Hexadiyne-1,6-diol, is separated from the aqueous catalyst phase.[8]

-

The product can be isolated from the butanol solution. For purification, recrystallization from a mixture of ethanol (B145695) and water can be employed.[1]

Table 3: Summary of a Reported Oxidative Coupling Synthesis

| Parameter | Value | Reference |

| Reactants | Propargyl alcohol, CuCl, NH₄Cl, O₂ | [8] |

| Solvent | Butanol/Water | [8] |

| Temperature | 30°C | [8] |

| Pressure | 0.5 bar (gauge) | [8] |

| Reaction Time | ~100 minutes | [8] |

| Yield | Nearly quantitative conversion of propargyl alcohol | [8] |

Reaction of Diacetylene with Formaldehyde

An alternative industrial synthesis involves the reaction of diacetylene with formaldehyde in the presence of a silver catalyst.[1][9] This method requires careful handling due to the hazardous nature of diacetylene.[8]

This protocol is based on a patented process.[9]

Materials:

-

Diacetylene (handled as a gas stream)

-

Formaldehyde (formalin solution)

-

Silver catalyst (e.g., 15 wt% Ag on Al₂O₃)

-

Polar organic solvent (e.g., N-methylpyrrolidone)

-

Water

Procedure:

-

A vessel is charged with a formalin solution, a polar organic solvent, and the silver catalyst. The ratio of water to polar organic solvent can range from 1:1 to 1:3 by volume.[9]

-

The reaction is typically carried out at temperatures ranging from 70°C to 110°C and at or near atmospheric pressure.[9]

-

A gas stream containing diacetylene is bubbled through the reaction mixture.

-

The reaction progress is monitored by analyzing the concentration of the product in the solution. In one example, a concentration of 9.3 vol% was reached after 10 hours.[9]

-

The product is isolated from the reaction mixture.

Table 4: Summary of a Reported Synthesis from Diacetylene and Formaldehyde

| Parameter | Value | Reference |

| Reactants | Diacetylene, Formaldehyde | [9] |

| Catalyst | Silver on an inert support | [9] |

| Solvent | Polar organic solvent and water | [9] |

| Temperature | 70-110°C | [9] |

| Pressure | 0.1-1.5 bar | [9] |

| Space-Time Yield | Up to 15 g of product per kilogram of catalyst per hour | [9] |

Applications and Biological Relevance

2,4-Hexadiyne-1,6-diol is a valuable building block in organic synthesis and materials science. It serves as a monomer for the synthesis of polydiacetylenes, which have interesting optical and electronic properties.[1] The terminal hydroxyl groups can be further functionalized to create a variety of derivatives.

While the direct biological signaling pathways of 2,4-Hexadiyne-1,6-diol are not well-elucidated, it is a known precursor to the naturally occurring antibiotic thiarubrine A.[10][11] Polyynes, as a class of compounds, are known for their antimicrobial properties.[12][13][14][15] The mechanism of action for some polyynes is believed to involve the disruption of cellular membranes.[13]

Conclusion

2,4-Hexadiyne-1,6-diol is a historically significant and synthetically versatile molecule. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate its use in research and development. While its own biological signaling pathways remain an area for future investigation, its role as a precursor to bioactive compounds highlights its importance in the field of drug discovery. Further exploration of its derivatives and their biological activities could lead to the development of novel therapeutic agents.

References

- 1. 2,4-Hexadiyne-1,6-diol | 3031-68-3 | Benchchem [benchchem.com]

- 2. 2,4-Hexadiyne-1,6-diol [webbook.nist.gov]

- 3. 2,4-Hexadiyne-1,6-diol [webbook.nist.gov]

- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Glaser coupling - Wikipedia [en.wikipedia.org]

- 8. US4952292A - Process for manufacturing 2,4-hexadiyne-1,6-diol - Google Patents [patents.google.com]

- 9. US5420365A - Preparation of 2,4-hexadiyne-1,6-diol - Google Patents [patents.google.com]

- 10. The complex nature of the mechanism of toxicity of antibiotic dithiacyclohexadiene polyines (thiarubrines) from the asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibiotic properties of thiarubrine A, a naturally occurring dithiacyclohexadiene polyine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of Structural Variations on Antibacterial Properties for Conjugated Diynes Generated through Glaser Hay Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Structural Variations on Antibacterial Properties for Conjugated Diynes Generated through Glaser Hay Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

Preliminary Investigation of 2,4-Hexadiyne-1,6-diol Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Hexadiyne-1,6-diol is a versatile bifunctional molecule characterized by a six-carbon chain containing two hydroxyl groups and a conjugated diyne system. This unique structure imparts a range of reactivity, making it a valuable building block in materials science, organic synthesis, and potentially in drug development. This technical guide provides a preliminary investigation into the reactivity of 2,4-Hexadiyne-1,6-diol, summarizing key reactions, providing detailed experimental protocols, and exploring its potential applications. The core focus is on its synthesis, polymerization, cycloaddition reactions, and biological potential, with a particular emphasis on quantitative data and established experimental procedures to aid researchers in their endeavors.

Introduction

2,4-Hexadiyne-1,6-diol is a crystalline solid at room temperature, appearing as a white to light yellow substance. Its structure, featuring terminal hydroxyl groups and a conjugated system of two triple bonds, allows for a variety of chemical transformations. The hydroxyl groups can be readily functionalized, while the diyne moiety is susceptible to polymerization, cycloaddition, and other addition reactions. These reactive handles make it an attractive starting material for the synthesis of conjugated polymers, functionalized nanostructures, and as a scaffold in the design of bioactive molecules.[1] This guide will delve into the known reactivity of this compound, providing a foundational understanding for its application in research and development.

Synthesis of 2,4-Hexadiyne-1,6-diol and its Derivatives

The synthesis of 2,4-Hexadiyne-1,6-diol can be achieved through several methods, with the oxidative coupling of propargyl alcohol being a common and relatively safe approach.

Synthesis of 2,4-Hexadiyne-1,6-diol via Oxidative Coupling

A widely used method for the synthesis of 2,4-Hexadiyne-1,6-diol is the Glaser coupling of propargyl alcohol. This reaction involves the use of a copper catalyst in the presence of an oxidant.

Materials:

-

Propargyl alcohol

-

Copper(I) chloride (CuCl)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Oxygen (O₂) or air

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

10 wt% sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a condenser and a magnetic stirrer, add propargyl alcohol (20 g, 0.357 mol), pyridine (B92270) (7.2 mL, 0.089 mol), copper(I) chloride (0.424 g, 4.28 mmol), and 200 mL of methanol.

-

Heat the mixture to 35 °C.

-

Bubble oxygen gas through the reaction mixture for 4 hours.

-

After the reaction is complete, pour the mixture into a saturated aqueous ammonium chloride solution.

-

Extract the product with several portions of diethyl ether.

-

Combine the organic extracts and wash with a 10 wt% sodium carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the diethyl ether under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from benzene (B151609) to yield 2,4-Hexadiyne-1,6-diol. The reported yield for this method is 27%.

Table 1: Synthesis of 2,4-Hexadiyne-1,6-diol via Oxidative Coupling

| Starting Material | Catalyst | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Propargyl alcohol | CuCl / Pyridine | O₂ | Methanol | 35 | 4 | 27 |

Synthesis of 2,4-Hexadiyne-1,6-diol Derivatives

The terminal hydroxyl groups of 2,4-Hexadiyne-1,6-diol can be readily functionalized to form esters, ethers, and other derivatives. This allows for the tuning of its physical and chemical properties.

Materials:

-

2,4-Hexadiyne-1,6-diol

-

Phenylacetyl chloride

-

Dry benzene

-

5% sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Petroleum ether (40-60 °C)

-

Diethyl ether

Procedure:

-

Dissolve 2,4-Hexadiyne-1,6-diol (1.1 g, 0.01 mol) in dry benzene (10 mL) in a flask with a magnetic stirrer.

-

Add phenylacetyl chloride (3.0 g, 0.02 mol) to the solution.

-

Reflux the mixture for 4 hours.

-

Quench the reaction by pouring the mixture into water (80 mL).

-

Extract the organic layer with benzene (2 x 20 mL).

-

Combine the organic fractions and wash with 5% sodium carbonate solution (5 mL) and then with water (5 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove most of the solvent under reduced pressure.

-

Chromatograph the residue on a silica (B1680970) gel column, eluting with a mixture of petroleum ether/ether (80/20).

-

Initiate crystallization by adding a small amount of petroleum ether and store in a cold box for 12 hours to obtain white crystals of 2,4-Hexadiyne-1,6-bis(phenylacetate). The reported yield is 60%.[2]

Table 2: Synthesis of 2,4-Hexadiyne-1,6-diol Esters

| Acyl Chloride | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Phenylacetyl chloride | Benzene | 4 | 60 | [2] |

| Salicoyl chloride | Benzene | 3 | 80 | [2] |

| Acetyl chloride | (not specified) | (not specified) | 70 | [2] |

Reactivity of the Diyne Core

The conjugated diyne system is the most reactive part of the 2,4-Hexadiyne-1,6-diol molecule and is responsible for its most interesting properties.

Polymerization

Derivatives of 2,4-Hexadiyne-1,6-diol, particularly the bis(p-toluenesulfonate) ester, undergo solid-state polymerization upon thermal or UV irradiation. This topochemical reaction leads to the formation of highly conjugated polydiacetylenes, which have interesting optical and electronic properties.

The solid-state polymerization of diacetylenes is a topochemically controlled process, meaning the reactivity is dictated by the packing of the monomer molecules in the crystal lattice. For a successful polymerization, the monomer units must be aligned in a specific arrangement.

Materials:

-

2,4-Hexadiyne-1,6-diol bis(p-toluenesulfonate) single crystals

Procedure:

-

Place single crystals of 2,4-Hexadiyne-1,6-diol bis(p-toluenesulfonate) in an oven or on a hot stage at a controlled temperature (e.g., 60 °C).

-

The polymerization can be monitored by the appearance of a characteristic blue or red color of the polydiacetylene.

-

The extent of polymerization can be quantified by gravimetric analysis after extracting the unreacted monomer with a suitable solvent (e.g., acetone).

Table 3: Kinetic Data for the Polymerization of 2,4-Hexadiyne-1,6-diol bis(p-toluenesulfonate)

| Polymerization Type | Activation Energy (Ea) (kcal/mol) | Heat of Polymerization (ΔHp) (kcal/mol) | Key Features |

| Solid-State (Thermal) | 22.5 | -36.5 | Autocatalytic effect observed |

| Liquid-State (Thermal) | ~16.2 - 22.7 | - | Follows a radical chain mechanism |

Cycloaddition Reactions

The alkyne functionalities in 2,4-Hexadiyne-1,6-diol make it a potential substrate for various cycloaddition reactions, including Diels-Alder and [2+2] cycloadditions. These reactions are powerful tools for the construction of cyclic and polycyclic systems.

While specific examples of Diels-Alder reactions with 2,4-Hexadiyne-1,6-diol are not extensively reported in the literature, its diyne structure suggests it could act as a dienophile. The reactivity would be enhanced by the attachment of electron-withdrawing groups to the diol. In a hexadehydro-Diels-Alder reaction, diynes can react with alkynes to form benzyne (B1209423) intermediates, which can then be trapped to create highly substituted aromatic rings.

Alkynes can undergo [2+2] cycloaddition reactions with alkenes, typically photochemically or in the presence of a metal catalyst, to form cyclobutenes. While specific quantitative data for 2,4-Hexadiyne-1,6-diol in such reactions is limited, the general reactivity of alkynes suggests this is a plausible transformation.

Bioorthogonal Chemistry

The terminal alkyne groups of 2,4-Hexadiyne-1,6-diol and its derivatives make them suitable for "click" chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific and efficient ligation of molecules in complex biological environments.

Caption: General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Biological Activity

Polyacetylenic compounds, including diols, have been reported to exhibit a range of biological activities, including antimicrobial and antifungal properties. While extensive studies on 2,4-Hexadiyne-1,6-diol itself are limited, data from related compounds suggest its potential in this area.

Antimicrobial and Antifungal Activity

Studies on various polyacetylene diols have shown inhibitory activity against a range of fungal and bacterial pathogens. The mechanism of action is often attributed to the disruption of cell membranes or interference with metabolic pathways.

Table 4: Antifungal Activity of Related Polyacetylene Diols

| Compound | Organism | MIC (µg/mL) | Reference |

| Falcarindiol | Alternaria alternata | ~10-30 | (Lecomte et al., 2012) |

| C18 Polyacetylene Diols | Colletotrichum gloeosporioides | 8 - 425 | (Liu et al., 2020) |

| C18 Polyacetylene Diols | Fusarium graminearum | 8 - 425 | (Liu et al., 2020) |

| 2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) | Escherichia coli | 7.8 | [2] |

Note: MIC values can vary depending on the specific assay conditions.

Conclusion

2,4-Hexadiyne-1,6-diol is a reactive and versatile building block with significant potential in materials science and organic synthesis. Its ability to undergo polymerization to form conjugated polymers is well-established, and its diyne core presents opportunities for a range of cycloaddition and click chemistry reactions. While quantitative data for some of these reactions, particularly in the context of drug development applications like bioorthogonal conjugation, are still emerging, the foundational reactivity of the molecule is clear. The observed antimicrobial activity of related polyacetylene diols also suggests a promising avenue for future research into the biological applications of 2,4-Hexadiyne-1,6-diol and its derivatives. This guide provides a starting point for researchers looking to explore the rich chemistry of this intriguing molecule.

Visualization of Key Processes

Caption: Synthesis and polymerization pathway of 2,4-Hexadiyne-1,6-diol derivatives.

Caption: Overview of the reactivity and potential applications of 2,4-Hexadiyne-1,6-diol.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Hexadiyne-1,6-diol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-Hexadiyne-1,6-diol and its derivatives. These compounds are valuable intermediates in organic synthesis and have potential applications in materials science and drug development.[1] For instance, 2,4-Hexadiyne-1,6-diol serves as a precursor in the synthesis of Thiarubrine A, an antibiotic with potential applications in treating bacterial infections.[2] It is also utilized in the preparation of conductive polymers.[1]

I. Synthesis of 2,4-Hexadiyne-1,6-diol

2,4-Hexadiyne-1,6-diol can be synthesized via several methods, including the reaction of diacetylene with formaldehyde (B43269) and the oxidative coupling of propargyl alcohol.[1]

1. Synthesis from Diacetylene and Formaldehyde

This method involves the reaction of diacetylene with formaldehyde in the presence of a silver catalyst in a polar organic solvent.[1][3] The reaction is typically performed at temperatures ranging from 0°C to 150°C and pressures from 0.01 to 10 bar.[1][3]

Experimental Protocol:

-

In a reaction vessel, place formaldehyde (optionally as an aqueous solution like formalin) and a polar organic solvent.[3]

-

Add a catalytic amount (0.001 to 5 wt %) of a silver catalyst.[3]

-

Bubble diacetylene gas into the mixture at a controlled temperature (e.g., 95°C) and pressure (e.g., atmospheric pressure).[3]

-

Continuously recycle any entrained liquid components back into the reaction mixture.[3]

-

Monitor the reaction progress until the desired concentration of 2,4-Hexadiyne-1,6-diol is achieved.[3]

-

The product can be isolated and purified using standard techniques.

2. Oxidative Coupling of Propargyl Alcohol (Glaser Coupling)

This common laboratory-scale synthesis involves the oxidative coupling of propargyl alcohol in the presence of a copper(I) catalyst.[4][5]

Experimental Protocol: [5]

-

To a round-bottom flask equipped with a condenser and magnetic stirrer, add propargyl alcohol, pyridine, and copper(I) chloride in methanol.

-

Heat the mixture to 35°C.

-

Bubble oxygen through the reaction mixture for 4 hours.

-

After the reaction is complete, the product can be isolated and purified.

Experimental Workflow for Glaser Coupling

Caption: Workflow for the synthesis of 2,4-Hexadiyne-1,6-diol via Glaser coupling.

II. Synthesis of 2,4-Hexadiyne-1,6-diol Derivatives

The hydroxyl groups of 2,4-Hexadiyne-1,6-diol can be readily functionalized to yield a variety of derivatives, such as esters and tosylates.

Logical Relationship of Derivative Synthesis

Caption: General scheme for the synthesis of 2,4-Hexadiyne-1,6-diol derivatives.

1. Synthesis of 2,4-Hexadiyne-1,6-bis(p-toluenesulfonate) [5]

This derivative is synthesized by reacting 2,4-Hexadiyne-1,6-diol with p-toluenesulfonyl chloride.

Experimental Protocol: [5]

-

Dissolve 2,4-Hexadiyne-1,6-diol and p-toluenesulfonyl chloride in tetrahydrofuran (B95107) with continuous stirring.

-

Cool the mixture in a water bath and add a solution of potassium hydroxide (B78521) in water dropwise.

-

Stir the reaction mixture for 5 hours at room temperature.

-

Isolate and purify the product, noting that it is sensitive to light.

2. Synthesis of 2,4-Hexadiyne-1,6-bis(phenylacetate) [6]

Experimental Protocol: [6]

-

Add phenylacetyl chloride to a solution of 2,4-Hexadiyne-1,6-diol in dry benzene (B151609) with stirring.

-

Reflux the mixture for 4 hours.

-

Quench the reaction by pouring the mixture into water.

-

Extract the organic layer with benzene.

-

Wash the combined organic fractions with a 5% sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent and purify the product by chromatography on silica (B1680970) gel.

-

Crystallize the product from a mixture of petroleum ether and ether to obtain white crystals.

3. Synthesis of 2,4-Hexadiyne-1,6-bis(salicylate) [6]

Experimental Protocol: [6]

-

Dissolve 2,4-Hexadiyne-1,6-diol in dry benzene.

-

Add salicoyl chloride to the solution.

-

Reflux the reaction mixture for 3 hours.

-

Let the mixture stand for 12 hours.

-

Evaporate the solvent to obtain the final product.

III. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of 2,4-Hexadiyne-1,6-diol and its derivatives as reported in the literature.

| Compound Name | Starting Materials | Solvent(s) | Catalyst/Reagent(s) | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| 2,4-Hexadiyne-1,6-diol | Propargyl alcohol | Methanol | Pyridine, Copper(I) chloride, O₂ | 4 h | - | 112-114 | [1][5] |

| 2,4-Hexadiyne-1,6-bis(phenylacetate) | 2,4-Hexadiyne-1,6-diol, Phenylacetyl chloride | Benzene | - | 4 h | 60 | 52 | [6] |

| 2,4-Hexadiyne-1,6-bis(salicylate) | 2,4-Hexadiyne-1,6-diol, Salicoyl chloride | Benzene | - | 3 h | - | - | [6] |

| 2,4-Hexadiyne-1,6-diacetate | 2,4-Hexadiyne-1,6-diol, Acetyl chloride | - | - | - | 70 | - | [7] |

| Poly(2,4-hexadiyn-1,6-dioyl piprazine) | 2,4-Hexadiyne-1,6-dioyl chloride, Piperazine | Water, 1,2-Dichloroethane | Sodium hydroxide | 15 min | 70 | >250 | [6] |

| Poly(2,4-hexadiyn-1,6-dioyl hexamethylene diamine) | 2,4-Hexadiyne-1,6-dioyl chloride, Hexamethylene diamine | Water, Dichloroethylene | Sodium hydroxide | 30 min | 70 | >250 | [6] |

References

- 1. 2,4-Hexadiyne-1,6-diol | 3031-68-3 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. US5420365A - Preparation of 2,4-hexadiyne-1,6-diol - Google Patents [patents.google.com]

- 4. US4952292A - Process for manufacturing 2,4-hexadiyne-1,6-diol - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

Application Notes and Protocols for the Polymerization of 2,4-Hexadiyne-1,6-diol to form Conjugated Polymers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,4-Hexadiyne-1,6-diol is a versatile monomer for the synthesis of conjugated polymers, known as polydiacetylenes (PDAs). These materials possess unique optical and electrical properties due to their highly conjugated backbone, making them promising candidates for applications in biosensors, nonlinear optics, and drug delivery systems.[1] The polymerization of diacetylene monomers like 2,4-hexadiyne-1,6-diol can be achieved through topochemical reactions in the solid state, where the crystal packing of the monomer predetermines the polymer structure.[1][2][3] This document provides detailed protocols for the synthesis of conjugated polymers from 2,4-hexadiyne-1,6-diol and its derivatives.

I. Synthesis of Monomers

A common precursor for polymerization studies is the tosylated derivative of 2,4-hexadiyne-1,6-diol, namely 2,4-hexadiyne-1,6-diyl bis(p-toluenesulfonate) (PTS). The hydroxyl groups of 2,4-hexadiyne-1,6-diol can also be modified with other functional groups to tune the properties of the resulting polymers.

Protocol 1: Synthesis of 2,4-Hexadiyne-1,6-diol

This protocol is based on the Glaser coupling of propargyl alcohol.[4]

Materials:

-

Propargyl alcohol

-

Copper (I) chloride (CuCl)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

10 wt% sodium carbonate solution

-

Anhydrous sodium sulfate

-

Benzene

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column.

Procedure:

-

To a round-bottom flask equipped with a condenser and magnetic stirring bar, add propargyl alcohol (20 g, 0.357 mol), pyridine (7.2 mL, 0.089 mol), copper (I) chloride (0.424 g, 4.28 mmol), and 200 mL of methanol.[4]

-

Heat the mixture to 35 °C and bubble oxygen through it for 4 hours.[4]

-

After the reaction, pour the mixture into a saturated aqueous ammonium chloride solution and extract with several portions of diethyl ether.[4]

-

Combine the organic extracts and wash with a 10 wt% sodium carbonate solution, then dry over anhydrous sodium sulfate.[4]

-

Evaporate the diethyl ether and recrystallize the crude product from benzene.[4]

-

For further purification, silica (B1680970) gel column chromatography can be performed using diethyl ether as the eluent.[4]

Protocol 2: Synthesis of 2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate) (PTS)

This protocol describes the tosylation of 2,4-hexadiyne-1,6-diol.[4] Note that the target monomer is sensitive to light and all procedures should be carried out in the dark or under a red lamp.[4]

Materials:

-

2,4-Hexadiyne-1,6-diol

-

p-Toluenesulfonyl chloride (TsCl)

-

Potassium hydroxide (B78521) (KOH)

-

Tetrahydrofuran (B95107) (THF)

-

Water

-

Ice

-

Round-bottom flask, magnetic stirrer, dropping funnel, chromatography column.

Procedure:

-

Dissolve 2,4-hexadiyne-1,6-diol (2.00 g, 18.2 mmol) and p-toluenesulfonyl chloride (9.00 g, 47.2 mmol) in 60 mL of tetrahydrofuran with continuous stirring.[4]

-

Prepare a solution of potassium hydroxide (3.67 g, 65.3 mmol) in 30 mL of water.[4]

-

While cooling the reaction mixture in a water bath, add the potassium hydroxide solution dropwise.[4]

-

Stir the reaction mixture for 5 hours at room temperature.[4]

-

Pour the reaction mixture into 150 mL of ice water to precipitate the product.[4]

-

Filter the red precipitate and wash it with ice water.[4]

-

Purify the obtained product using silica gel column chromatography with dichloromethane as the eluent.[4]

II. Polymerization Methods

A. Solid-State Topochemical Polymerization

This method relies on the specific packing of the diacetylene monomers in the crystalline state to facilitate a 1,4-addition polymerization, which can be initiated by heat or radiation (UV or gamma).[2][3]

Protocol 3: Thermal Solid-State Polymerization of PTS

Materials:

-

Crystalline 2,4-hexadiyne-1,6-diyl bis(p-toluenesulfonate) (PTS)

-

Oven or heating stage

Procedure:

-

Place single crystals or a crystalline powder of PTS in an oven or on a heating stage.

-

Heat the sample to a temperature below its melting point (e.g., 70 °C).[5]

-

The polymerization progress can be visually monitored by the color change of the crystals to a deep red or metallic luster.

-

The extent of polymerization can be quantified by gravimetric analysis after extracting the unreacted monomer with a suitable solvent (e.g., acetone).

Protocol 4: Gamma-Ray Induced Solid-State Polymerization of 2,4-Hexadiyn-1,6-dioic acid

Materials:

-

Crystalline 2,4-hexadiyn-1,6-dioic acid

-

Gamma-ray source

Procedure:

-

Expose the crystalline monomer to a gamma-ray source (e.g., with a dose of 50 M rad).[6]

-

The polymerization is indicated by a color change to red.[6]

-

To increase the conversion, a second exposure can be performed.[6]

-

The unreacted monomer can be removed by extraction with acetone (B3395972) to isolate the polymer.[6] A conversion ratio of 60% has been reported.[6]

B. Liquid-State Polymerization

While solid-state polymerization is common, liquid-state polymerization of diacetylene derivatives has also been investigated.[4][7]

Protocol 5: Thermal Liquid-State Polymerization of PTS

Materials:

-

Crystalline 2,4-hexadiyne-1,6-diyl bis(p-toluenesulfonate) (PTS)

-

Differential Scanning Calorimeter (DSC) or a sealed reaction vessel

Procedure:

-

Place a sample of PTS in a DSC pan or a sealed reaction vessel.

-

Heat the sample above its melting point (Tm ≈ 94 °C).[4]

-

The polymerization will occur in the molten state. The kinetics of this process can be monitored using DSC.[4]

-

The resulting polymer will have a different chemical and phase composition compared to the solid-state polymerized product.[4]

C. Interfacial Polycondensation

This method involves the reaction of a diacetylene derivative with a comonomer at the interface of two immiscible liquids to form a polyamide.

Protocol 6: Interfacial Polycondensation of 2,4-Hexadiyne-1,6-dioyl Chloride with Piperazine (B1678402)

Materials:

-

Piperazine

-

Sodium hydroxide (NaOH)

-

2,4-Hexadiyne-1,6-dioyl chloride

-

1,2-Dichloroethane

-

Methanol

-

Water

-

Conical flask with a mechanical stirrer, fritted glass filter.

Procedure:

-

In a 250 mL conical flask equipped with a mechanical stirrer, prepare an aqueous solution by dissolving piperazine (1.72 g, 0.02 mol) and sodium hydroxide (0.8 g, 0.02 mol) in 100 mL of water.[6][8]

-

Prepare an organic solution of 2,4-hexadiyne-1,6-dioyl chloride (6.18 g, 0.01 mol) in 60 mL of 1,2-dichloroethane.[6][8]

-

Rapidly add the organic solution to the aqueous solution with vigorous stirring.[6][8]

-

Collect the precipitated polymer on a fritted glass filter.[6]

-

Wash the polymer with methanol (twice) and then with water.[6][8]

-